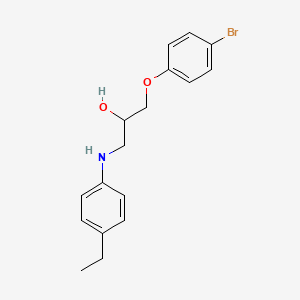
1-(4-Bromophenoxy)-3-(4-ethylanilino)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromophenoxy)-3-(4-ethylanilino)propan-2-ol, also known as Bupranolol, is a beta-blocker drug that is used to treat hypertension, angina pectoris, and arrhythmias. It works by blocking the effects of adrenaline on the heart and blood vessels, thereby reducing heart rate and blood pressure. In addition to its clinical applications, Bupranolol has also been studied for its potential use in scientific research.
Mechanism of Action
1-(4-Bromophenoxy)-3-(4-ethylanilino)propan-2-ol works by blocking the beta-adrenergic receptors in the heart and blood vessels, thereby reducing the effects of adrenaline and other stress hormones on these systems. This leads to a decrease in heart rate and blood pressure, as well as a reduction in the workload on the heart.
Biochemical and Physiological Effects
1-(4-Bromophenoxy)-3-(4-ethylanilino)propan-2-ol has been shown to have a variety of biochemical and physiological effects, including a decrease in heart rate and blood pressure, a reduction in the risk of arrhythmias, and a protective effect on the heart during ischemia-reperfusion injury. In addition, 1-(4-Bromophenoxy)-3-(4-ethylanilino)propan-2-ol has been shown to have anti-inflammatory effects, as well as a potential role in the treatment of asthma and COPD.
Advantages and Limitations for Lab Experiments
1-(4-Bromophenoxy)-3-(4-ethylanilino)propan-2-ol has several advantages for use in laboratory experiments, including its well-established mechanism of action and its availability as a commercially available drug. However, it also has some limitations, including its potential for off-target effects and its potential interactions with other drugs or compounds.
Future Directions
There are several potential future directions for research on 1-(4-Bromophenoxy)-3-(4-ethylanilino)propan-2-ol, including its use as a cardioprotective agent, its potential role in the treatment of asthma and COPD, and its effects on the central nervous system. In addition, further studies are needed to explore the potential side effects and interactions of 1-(4-Bromophenoxy)-3-(4-ethylanilino)propan-2-ol with other drugs or compounds.
Synthesis Methods
1-(4-Bromophenoxy)-3-(4-ethylanilino)propan-2-ol can be synthesized using a variety of methods, including the reaction of 4-bromophenol with 3-(4-ethylanilino)propan-1-ol in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with an acid such as hydrochloric acid to yield the final product.
Scientific Research Applications
1-(4-Bromophenoxy)-3-(4-ethylanilino)propan-2-ol has been studied for its effects on various physiological systems, including the cardiovascular, respiratory, and nervous systems. It has been shown to have a protective effect on the heart during ischemia-reperfusion injury, as well as a potential role in the treatment of asthma and chronic obstructive pulmonary disease (COPD). In addition, 1-(4-Bromophenoxy)-3-(4-ethylanilino)propan-2-ol has been studied for its effects on the central nervous system, including its potential use as an antidepressant and anxiolytic.
properties
IUPAC Name |
1-(4-bromophenoxy)-3-(4-ethylanilino)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrNO2/c1-2-13-3-7-15(8-4-13)19-11-16(20)12-21-17-9-5-14(18)6-10-17/h3-10,16,19-20H,2,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHZIUDYHSHEXHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NCC(COC2=CC=C(C=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenoxy)-3-(4-ethylanilino)propan-2-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

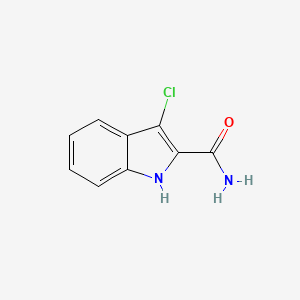
![2-[(9-Ethylpurin-6-yl)amino]acetic acid](/img/structure/B7574541.png)
![N-(1-benzylpiperidin-4-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B7574542.png)
![Methyl 2-[phenyl(2-pyridinyl)methylene]hydrazinecarbodithioate](/img/structure/B7574546.png)
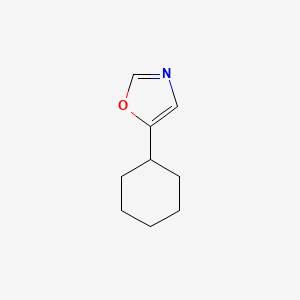
![N-[(1-hydroxycyclohexyl)methyl]-4-methylthiadiazole-5-carboxamide](/img/structure/B7574557.png)
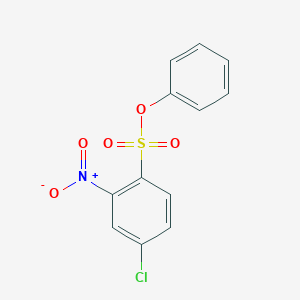
![[2-(Trifluoromethyl)phenyl]methylurea](/img/structure/B7574561.png)
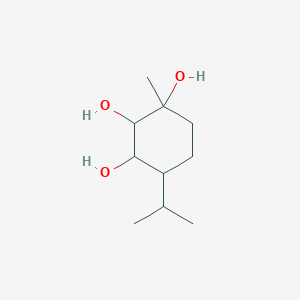
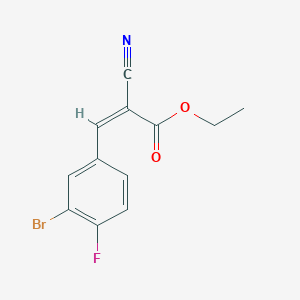


![[4-(3-chlorophenyl)piperazin-1-yl]-(5-methyl-1H-pyrazol-4-yl)methanone](/img/structure/B7574620.png)
![N-[(4-hydroxyphenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7574632.png)